7-aminobenzo[d]isothiazol-3(2H)-one 1,1-dioxide
Description
7-Aminobenzo[d]isothiazol-3(2H)-one 1,1-dioxide is a heterocyclic compound featuring a benzoisothiazolone core with a 1,1-dioxide sulfonamide group and an amino substituent at the 7-position. Its synthesis typically involves chlorination of the parent benzo[d]isothiazol-3(2H)-one 1,1-dioxide (saccharin derivative) followed by nucleophilic substitution with ammonia or amines . Additionally, amino-substituted derivatives are explored for antibacterial activity due to structural similarities to sulfonamide antibiotics .
Structure
3D Structure
Properties
Molecular Formula |
C7H6N2O3S |
|---|---|
Molecular Weight |
198.20 g/mol |
IUPAC Name |
7-amino-1,1-dioxo-1,2-benzothiazol-3-one |
InChI |
InChI=1S/C7H6N2O3S/c8-5-3-1-2-4-6(5)13(11,12)9-7(4)10/h1-3H,8H2,(H,9,10) |
InChI Key |
TVTYWZAUGVDZKU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=C1)N)S(=O)(=O)NC2=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-aminobenzo[d]isothiazol-3(2H)-one 1,1-dioxide typically involves the copper-catalyzed reaction of 2-halobenzamides with carbon disulfide. This reaction proceeds through a consecutive process involving the formation of sulfur-carbon and sulfur-nitrogen bonds . The reaction conditions generally include the use of copper iodide as a catalyst, along with a base such as potassium carbonate .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to improve yield and purity, as well as implementing continuous flow processes to enhance efficiency and scalability.
Chemical Reactions Analysis
Oxidation Reactions
Key Findings :
-
Selectfluor-mediated oxidation proceeds via a fluorine radical transfer mechanism, enabling selective functionalization without metal catalysts .
-
m-CPBA facilitates double oxidation in one-pot reactions, forming saccharine derivatives (e.g., 5a ) through electrophilic attack at the α-carbon .
Nucleophilic Substitution
The amino group at position 7 participates in nucleophilic substitution reactions, forming derivatives with biological relevance:
Example Synthesis :
-
Reaction with 2-hydroxyethylamine yields 7a (3-((2-hydroxyethyl)amino)benzo[d]isothiazole 1,1-dioxide) in 75% yield :
1H NMR (DMSO-d<sub>6</sub>) : δ 3.6 (m, 4H), 7.8–8.1 (m, 4H), 9.5 (s, 1H).
HRMS (ESI) : m/z 227.0583 [M+H]<sup>+</sup> .
Reduction Reactions
The carbonyl group at position 3 undergoes selective reduction under mild conditions:
| Reagents | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| NaBH<sub>4</sub> | EtOH, RT, 4 hrs | 3-Hydroxybenzoisothiazole derivative | 55–65% | |
| LiAlH<sub>4</sub> | THF, 0°C to RT, 6 hrs | 3-Aminobenzoisothiazole derivative | 40–50% |
Mechanistic Insight :
-
Sodium borohydride reduces the carbonyl to a secondary alcohol without affecting sulfone groups.
-
Lithium aluminum hydride facilitates deeper reduction to amines but requires strict temperature control to avoid over-reduction.
Cyclization and Saccharine Formation
Under acidic conditions, 7-aminobenzo[d]isothiazol-3(2H)-one 1,1-dioxide undergoes cyclization to form tricyclic saccharine analogs:
| Conditions | Catalyst/Additive | Product | Yield | Source |
|---|---|---|---|---|
| Conc. HCl | RT, 12 hrs | Saccharine fused with pyran/thiophene | 80–90% | |
| SOCl<sub>2</sub> | Reflux, 6 hrs | Chlorinated intermediates | 70–85% |
Example :
-
Chlorination with SOCl<sub>2</sub> produces 3-chlorobenzo[d]isothiazol-3(2H)-one 1,1-dioxide, a precursor for cross-coupling reactions .
Biological Activity and Derivatives
Derivatives exhibit notable bioactivity:
| Derivative | Biological Activity | IC<sub>50</sub>/MIC | Source |
|---|---|---|---|
| 5a (saccharine analog) | Antifungal (C. albicans) | 12.5 µg/mL | |
| 7a-j (amine derivatives) | Anxiolytic (GABA receptor modulation) | 10–100 nM |
Structural-Activity Relationship :
-
Electron-withdrawing groups at position 7 enhance antifungal potency by increasing electrophilicity.
-
Bulky N-substituents in amine derivatives improve blood-brain barrier permeability for CNS targets .
Spectroscopic Characterization
Key analytical data for reaction validation:
Scientific Research Applications
7-aminobenzo[d]isothiazol-3(2H)-one 1,1-dioxide has several scientific research applications, including:
Medicinal Chemistry: This compound and its derivatives are studied for their potential as therapeutic agents, particularly in the treatment of diseases involving oxidative stress and inflammation.
Materials Science: The unique electronic properties of this compound make it a candidate for use in the development of advanced materials, such as organic semiconductors and conductive polymers.
Biological Research: The compound is used in studies investigating the role of sulfur-nitrogen heterocycles in biological systems.
Mechanism of Action
The mechanism of action of 7-aminobenzo[d]isothiazol-3(2H)-one 1,1-dioxide involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate the activity of these targets through various pathways, including:
Enzyme Inhibition: The compound can inhibit the activity of certain enzymes by binding to their active sites.
Receptor Modulation: It can interact with receptors to modulate signal transduction pathways, affecting cellular responses.
Comparison with Similar Compounds
Comparison with Similar Compounds
The pharmacological and chemical properties of 7-aminobenzo[d]isothiazol-3(2H)-one 1,1-dioxide are influenced by substituent position, electronic effects, and steric factors. Below is a comparative analysis with structurally related compounds:
Table 1: Key Structural and Functional Comparisons
Key Findings
Substituent Position and AChE Inhibition: The 7-amino derivative exhibits dual AChE inhibition due to its ability to occupy both the catalytic and peripheral sites, a property shared with isoindoline-1,3-dione derivatives . In contrast, 4-chloro and 5-fluoro analogues lack the amino group necessary for peripheral site interactions, reducing their AChE potency. N-Alkylated derivatives (e.g., ) prioritize CNS penetration over AChE inhibition due to extended alkyl chains enhancing lipophilicity .
Antibacterial Activity: Amino-substituted derivatives (e.g., 5- or 7-position) show enhanced antibacterial efficacy compared to halogenated analogues, likely due to improved hydrogen bonding with bacterial enzymes .
Synthetic Flexibility :
- Chlorination at the 3-position (e.g., ) enables versatile amination or alkylation, while direct halogenation (e.g., 5-F, 5-Br) requires regioselective conditions .
- Microwave-assisted synthesis () improves yields for complex derivatives like trans-azetidin-3-yl benzoisothiazolones, though steric hindrance limits reactivity at the 7-position .
Physicochemical Properties: Electron-withdrawing groups (e.g., 5-F, 4-Cl) reduce solubility but enhance metabolic stability. The 7-amino group balances solubility (via protonation) and target binding, making it preferable for CNS applications .
Research Implications and Limitations
- Challenges : Low yields in amination reactions (e.g., 20% in ) and regioselectivity issues during halogenation () necessitate optimized synthetic protocols.
- Contradictions : While highlights AChE inhibition, emphasizes antibacterial activity, suggesting context-dependent structure-activity relationships.
Biological Activity
7-Aminobenzo[d]isothiazol-3(2H)-one 1,1-dioxide is a member of the benzothiazole family, known for its diverse biological activities. This compound has garnered attention for its potential applications in medicinal chemistry, particularly due to its antimicrobial and anticancer properties. This article reviews the current understanding of its biological activity, synthesizing findings from various studies and presenting relevant data.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 198.20 g/mol. The compound features a sulfonyl group and an amino group, which contribute to its reactivity and biological interactions.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve the disruption of bacterial cell wall synthesis and inhibition of essential enzymes.
Table 1: Antimicrobial Activity Against Bacterial Strains
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) μg/mL |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 16 |
| Pseudomonas aeruginosa | 64 |
| Salmonella typhimurium | 32 |
Anticancer Activity
The compound has also been investigated for its anticancer properties. Studies have shown that it can induce apoptosis in various cancer cell lines, including breast and lung cancer cells. The proposed mechanism involves the activation of caspase pathways and the generation of reactive oxygen species (ROS), leading to cell death.
Case Study: Apoptosis Induction in Cancer Cells
In a study published in Pathogens, two derivatives of benzothiazole were shown to suppress dengue virus replication, suggesting potential broader applications in antiviral therapies as well as anticancer strategies .
Local Anesthetic Activity
Another area of interest is the local anesthetic potential of derivatives related to this compound. Research has indicated that certain structural modifications can enhance local anesthetic activity, making it a candidate for further exploration in pain management therapies .
The biological activity of this compound can be attributed to its ability to interact with various biological targets:
- Enzymatic Inhibition : The compound binds to enzymes involved in critical metabolic pathways, potentially disrupting their function.
- Reactive Nitrogen Species Generation : The nitro group can be reduced to form reactive intermediates that modulate signaling pathways associated with inflammation and cancer progression.
Research Findings
Recent studies have highlighted the compound's versatility as a lead molecule for drug development. For instance, derivatives have been synthesized with varying substitutions on the benzene ring to enhance efficacy and reduce toxicity.
Table 2: Summary of Research Findings
| Study Focus | Key Findings |
|---|---|
| Antimicrobial Activity | Effective against multiple bacterial strains |
| Anticancer Activity | Induces apoptosis in cancer cell lines |
| Local Anesthetic Potential | Promising candidates identified through QSAR |
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
